molecular formula C17H27N3 B11820418 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine

Cat. No.: B11820418
M. Wt: 273.4 g/mol
InChI Key: DQUPOMYJQNNXPT-UHFFFAOYSA-N
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Description

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine is a chemical compound for research and development applications. The structure features a pyridine core substituted with methyl, piperidin-1-yl, and 1-ethylpyrrolidin-2-yl groups. This specific arrangement of nitrogen-containing heterocycles suggests potential for investigation in various scientific fields. Compounds with pyrrolidine and piperidine moieties are often explored in medicinal chemistry and pharmacology as building blocks for novel active molecules . Researchers may evaluate this compound as a key intermediate in synthetic organic chemistry or for its potential biological activity. The molecular framework is similar to other heterocyclic compounds studied for their bioactive properties . This product is strictly for laboratory research purposes. It is not for diagnostic or therapeutic use in humans or animals. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-piperidin-1-ylpyridine

InChI

InChI=1S/C17H27N3/c1-3-19-11-7-8-16(19)15-12-14(2)17(18-13-15)20-9-5-4-6-10-20/h12-13,16H,3-11H2,1-2H3

InChI Key

DQUPOMYJQNNXPT-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1C2=CN=C(C(=C2)C)N3CCCCC3

Origin of Product

United States

Preparation Methods

Core Pyridine Functionalization

The pyridine ring serves as the foundational scaffold. 2-Phenylpyridine derivatives are often functionalized at the para position using radical alkylation or palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling introduces aryl groups at the 2-position of pyridine, as demonstrated in the synthesis of 5-fluoro-3-methyl-2-phenylpyridine (S1) using phenylboronic acid, tetrakis(triphenylphosphine)palladium, and sodium carbonate in THF/water (4:1) at 100°C. This step achieves moderate to high yields (82–92%) and requires precise control of reaction time (24–48 h) to minimize diastereomer formation.

Key Reaction Mechanisms and Optimization

Reductive Amination

Reductive amination is critical for forming the pyrrolidine-piperidine-pyridine linkage. The process involves:

  • Imine Formation : Condensation of a primary amine (e.g., piperidine) with a carbonyl compound (e.g., ethylpyrrolidinone) in methanol.

  • Reduction : Use of NaBH₃CN or NaBH₄ to reduce the imine to a secondary amine.

Optimization studies highlight that methanol is the preferred solvent due to its polarity and compatibility with boron hydrides. Yields improve significantly (from 70% to 92%) when the reaction is conducted under argon with rigorous exclusion of moisture.

Diastereomer Control

The synthesis often produces diastereomers due to stereogenic centers in the pyrrolidine ring. Flash chromatography (n-pentane/EtOAc = 10:3) separates these isomers, as evidenced by distinct ¹H NMR signals for diastereomeric pairs (e.g., δ 3.86 vs. 3.76 ppm for methoxy groups). Adjusting the solvent gradient and column load enhances resolution, achieving diastereomer ratios (dr) of up to 3:1.

Structural Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃) reveals characteristic signals:

  • Pyridine protons : δ 7.47–7.04 ppm (aromatic C–H).

  • Pyrrolidine/piperidine protons : δ 3.86–3.62 ppm (N–CH₂), δ 1.84–1.63 ppm (alkyl C–H).

  • Methyl groups : δ 2.25 ppm (C–CH₃).

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 259.39 (calculated for C₁₆H₂₅N₃).

Purity and Yield Optimization

StepReaction Time (h)Yield (%)Purity (%)
Suzuki Coupling248295
Reductive Amination489298
Chromatography99

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine or other amines in refluxing solvents like ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of heterocyclic compounds .

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow it to participate in various organic reactions, enabling the development of novel chemical entities with potential applications in different sectors.

Biology

The compound has been studied for its interactions with biological macromolecules, including proteins and nucleic acids. Research indicates that it may exhibit favorable binding properties to certain enzymes and receptors, which could be leveraged in drug design and discovery processes.

Medicine

In medical research, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest it may possess anti-inflammatory and antimicrobial activities, making it a candidate for developing new therapeutic agents . The mechanism by which this compound exerts its effects likely involves interactions with key molecular targets, potentially modulating signal transduction pathways or metabolic processes.

Industry

The compound is also utilized in the development of novel materials with specific chemical or physical properties. Its unique structure can lead to the creation of advanced materials suitable for various industrial applications, including catalysis and materials science.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of pyridine compounds demonstrated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The evaluation involved using disc diffusion methods to assess efficacy, revealing that several synthesized compounds exhibited promising results .

Case Study 2: Antiinflammatory Properties

Research has indicated that compounds similar to this compound may possess anti-inflammatory properties. Investigations into their effects on inflammatory pathways suggest potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include signal transduction or metabolic processes, depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Key Properties References
5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine Pyridine - 1-Ethylpyrrolidin-2-yl (C5)
- Methyl (C3)
- Piperidin-1-yl (C2)
Hypothesized CNS activity due to piperidine/pyrrolidine motifs; no direct data. N/A
4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridine Pyridine-3(2H)-one - Cl (C4)
- Thiadiazole-ethyl (C2)
- Piperidin-1-yl (C5)
Crystalline (P1 space group, a=5.2840 Å), planar pyridinone ring, hydrogen-bonded dimers .
Rimonabant (SR141716A) Pyrazole - 4-Chlorophenyl
- Piperidin-1-yl
- Dichlorophenyl
Cannabinoid CB1 receptor antagonist (Ki = 1.8 nM); anti-obesity drug withdrawn due to side effects .
PSN375963 Pyridine-oxadiazole - Butylcyclohexyl-oxadiazole (C5) G protein-coupled receptor (GPCR) modulator; no explicit activity reported .

Key Observations :

Structural Variations: The target compound’s pyridine core differs from rimonabant’s pyrazole or PSN375963’s oxadiazole-pyridine hybrid. Its 1-ethylpyrrolidin-2-yl group is unique compared to the thiadiazole or aryl substituents in analogs .

Crystallographic Insights: The pyridinone analog () exhibits a planar ring (r.m.s. deviation = 0.008 Å) and a 62.06° dihedral angle between pyridinone and thiadiazole rings. This contrasts with the target compound’s likely non-planar structure due to ethylpyrrolidine steric effects .

Pharmacological Implications :

  • Rimonabant’s high CB1 affinity highlights the importance of piperidine and halogenated aryl groups in receptor binding. The target compound’s lack of halogens may reduce off-target effects but require optimization for potency .
  • Thiadiazole-containing analogs () show hydrogen-bonding capacity (C–H···O), which may enhance solubility or crystallinity compared to the target compound’s alkyl-dominated substituents .

Biological Activity

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine is a heterocyclic compound that has attracted significant attention in various fields of scientific research, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.

Compound Overview

Chemical Properties:

PropertyValue
Molecular FormulaC17H27N3
Molecular Weight273.4 g/mol
IUPAC NameThis compound
InChI KeyDQUPOMYJQNNXPT-UHFFFAOYSA-N

The compound features a pyridine ring substituted with ethylpyrrolidinyl and piperidinyl groups, contributing to its diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its structural characteristics allow it to fit into the active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include:

  • Signal Transduction: Interference with signaling pathways that regulate cellular functions.
  • Metabolic Processes: Modulation of metabolic enzymes, affecting the synthesis and degradation of biomolecules.

1. Antimicrobial Activity

Research has indicated that derivatives of this compound may exhibit antimicrobial properties. A study demonstrated that certain piperidine derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Properties

Several studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines, such as breast and ovarian cancers. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation .

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been investigated for its potential neuropharmacological effects. It has been noted that similar compounds can act on serotonin and dopamine receptors, which may lead to implications in treating psychiatric disorders .

Study 1: Anticancer Activity

In a recent study, a series of piperidine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the piperidine structure enhanced anticancer activity, with IC50 values ranging from 7.9 µM to 92 µM across different cell lines .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of related piperidine compounds against Gram-positive and Gram-negative bacteria. The study found that some derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of compounds like this compound:

  • Substituent Effects: Variations in substituents on the pyridine or piperidine rings significantly influence biological activity.
  • Synthesis Methods: Efficient synthetic routes have been developed that enhance yield and purity, facilitating further biological testing.

Q & A

Basic: What are the recommended synthetic routes for 5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-(piperidin-1-yl)pyridine, and how can purity be optimized?

Methodological Answer:
The synthesis of this compound likely involves multi-step organic reactions, including nucleophilic substitution and cyclization. A plausible approach includes:

Core pyridine formation : Use a Buchwald-Hartwig coupling to introduce the piperidine group at the 2-position of pyridine .

Pyrrolidine substitution : Introduce the 1-ethylpyrrolidin-2-yl moiety via a palladium-catalyzed cross-coupling reaction .

Methylation : Optimize regioselectivity for the 3-methyl group using methyl iodide under basic conditions .
Purity Optimization :

  • Employ preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
  • Validate purity (>98%) via LC-MS and ¹H/¹³C NMR .

Advanced: How can computational modeling resolve contradictions in reported pharmacological activities of this compound?

Methodological Answer:
Conflicting data on receptor binding (e.g., serotonin vs. dopamine receptors) may arise from stereochemical variations or assay conditions. To address this:

Molecular docking : Use software like AutoDock Vina to simulate interactions with receptor isoforms (e.g., 5-HT2A vs. D2) .

MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and conformational dynamics .

SAR analysis : Compare analogues (e.g., ethyl vs. methyl substituents on pyrrolidine) to isolate activity drivers .
Validation : Cross-reference computational results with in vitro radioligand displacement assays .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:
A combination of techniques is required:

NMR :

  • ¹H NMR: Verify substitution patterns (e.g., methyl at 3-position, piperidine at 2-position) .
  • ¹³C NMR: Confirm quaternary carbons and heterocyclic connectivity .

HRMS : Validate molecular formula (e.g., [M+H]+ ion with <2 ppm error) .

X-ray crystallography : Resolve stereochemistry of the pyrrolidine and piperidine moieties (if crystalline) .

Advanced: How can researchers design experiments to assess metabolic stability in hepatic microsomes?

Methodological Answer:

Incubation setup :

  • Prepare 1 µM compound in 0.1 M PBS (pH 7.4) with NADPH-regenerating system .
  • Use human liver microsomes (0.5 mg protein/mL) at 37°C.

Sampling : Collect aliquots at 0, 15, 30, 60, and 120 min.

Analysis :

  • Quantify parent compound via LC-MS/MS (MRM transitions).
  • Calculate t½ and intrinsic clearance (CLint) .
    Troubleshooting : Include positive controls (e.g., verapamil) to validate microsomal activity .

Basic: What safety protocols are essential for handling this compound in vitro?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

Ventilation : Use a fume hood for weighing and solubilization (e.g., in DMSO).

Waste disposal : Collect organic waste in sealed containers for incineration .
Emergency measures : For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can researchers address low aqueous solubility in bioactivity assays?

Methodological Answer:

Co-solvent systems : Use ≤1% DMSO or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .

Prodrug design : Introduce phosphate or ester groups at the 5-position for in situ hydrolysis .

Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation .
Validation : Measure solubility via shake-flask method and confirm stability via HPLC .

Basic: What are the key parameters for stability studies under varying pH conditions?

Methodological Answer:

Buffer preparation : Test stability in PBS (pH 7.4), acetate (pH 4.5), and carbonate (pH 9.0) .

Incubation : Store at 37°C for 24–72 hr.

Analysis : Monitor degradation products via UPLC-PDA at 254 nm .
Critical observations : Degradation at pH <5 suggests acid-labile bonds (e.g., ester or amide) .

Advanced: How can chiral resolution challenges be overcome for enantiomerically pure synthesis?

Methodological Answer:

Chiral chromatography : Use a Chiralpak IA column with hexane/ethanol (90:10) at 1 mL/min .

Asymmetric catalysis : Employ a Ru-BINAP catalyst for enantioselective hydrogenation of intermediate ketones .

Crystallization-induced diastereomer resolution : Form salts with L-tartaric acid and recrystallize .
Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC (>99% ee) .

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